

An In-depth Technical Guide to 1-butyl-1H-tetrazole: Synthesis, and Characterization

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Compound of Interest

Compound Name: 1-butyl-1H-tetrazole

Cat. No.: B8722079

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-butyl-1H-tetrazole**, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. While a singular "discovery" of this specific molecule is not prominently documented, its existence is rooted in the broader exploration of tetrazole chemistry. This document details a primary synthetic route, including a thorough experimental protocol. It also compiles physicochemical and spectroscopic data essential for its characterization. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and materials science.

Introduction and Historical Context

The tetrazole ring system, a five-membered heterocycle with four nitrogen atoms, was first described in the late 19th century. Since then, tetrazole derivatives have garnered significant attention in medicinal chemistry, often serving as bioisosteres for carboxylic acids and amide groups. This has led to their incorporation into a number of marketed drugs.^[1] The synthesis of 1-substituted-1H-tetrazoles, including **1-butyl-1H-tetrazole**, is a logical extension of this rich history of tetrazole chemistry.

The development of synthetic methodologies for 1-substituted tetrazoles has been an area of active research, with the reaction between primary amines, orthoformates, and sodium azide

emerging as a robust and widely applicable method.^{[2][3]} The history of **1-butyl-1H-tetrazole** is therefore intertwined with the advancement of these synthetic techniques, which have made such compounds readily accessible for further investigation and application.

Synthesis of 1-butyl-1H-tetrazole

The most prevalent and practical method for the synthesis of **1-butyl-1H-tetrazole** is the one-pot reaction of butylamine, triethyl orthoformate, and sodium azide.^{[2][3]} This method is favored for its operational simplicity and generally good yields.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 1-substituted-1H-tetrazoles.^{[3][4]}

Materials:

- Butylamine
- Triethyl orthoformate
- Sodium azide (Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.)
- Glacial acetic acid (or another suitable catalyst/solvent system)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle

- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of butylamine (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, add triethyl orthoformate (12 mmol).
- Add sodium azide (12 mmol) portion-wise to the reaction mixture. Caution: Addition of sodium azide may be exothermic.
- Heat the reaction mixture to 80-100°C and maintain it at this temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
- Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Expected Yield:

Yields for the synthesis of 1-alkyl-1H-tetrazoles via this method are typically reported in the range of 70-95%.^{[5][6]}

Synthesis Workflow Diagram

Synthesis workflow for 1-butyl-1H-tetrazole.

Physicochemical and Spectroscopic Data

Physicochemical Properties

Property	Value
Molecular Formula	C ₅ H ₁₀ N ₄
Molecular Weight	126.16 g/mol
Appearance	Expected to be a liquid or low-melting solid
Boiling Point	Not consistently reported
Melting Point	Not consistently reported
Density	Not consistently reported

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1-butyl-1H-tetrazole** based on characteristic values for similar structures.

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃)

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
CH (tetrazole)	~8.5 - 9.0	Singlet	1H
N-CH ₂ -	~4.3 - 4.5	Triplet	2H
-CH ₂ -CH ₂ -	~1.8 - 2.0	Sextet	2H
-CH ₂ -CH ₃	~1.3 - 1.5	Sextet	2H
-CH ₃	~0.9 - 1.0	Triplet	3H

Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃)

Carbon	Chemical Shift (δ , ppm)
C (tetrazole)	~140 - 145
N-CH ₂ -	~45 - 50
-CH ₂ -CH ₂ -	~30 - 35
-CH ₂ -CH ₃	~19 - 21
-CH ₃	~13 - 14

Table 3: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
3100 - 3150	C-H stretch (tetrazole ring)	Weak
2850 - 3000	C-H stretch (alkyl chain)	Medium
1500 - 1600	C=N, N=N stretching	Medium
1450 - 1470	CH ₂ bending	Medium
1000 - 1200	Tetrazole ring vibrations	Medium

Applications and Future Directions

While specific biological activities for **1-butyl-1H-tetrazole** are not extensively documented, the tetrazole moiety is a well-established pharmacophore in drug discovery.^[1] As such, **1-butyl-1H-tetrazole** can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its alkyl chain provides a lipophilic handle that can be modified to explore structure-activity relationships in drug design.

Furthermore, the nitrogen-rich tetrazole ring makes it a candidate for investigation in materials science, for example, as a ligand in coordination chemistry or as a component in energetic materials.

Conclusion

1-butyl-1H-tetrazole is a readily accessible heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, including a detailed experimental protocol, and summarizes its key physicochemical and spectroscopic properties. The information presented herein is intended to be a valuable resource for researchers working with this and related tetrazole derivatives.

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